molecular formula C6H8O2 B2437444 3-Ethynyl-3-methoxyoxetane CAS No. 2169177-63-1

3-Ethynyl-3-methoxyoxetane

Cat. No.: B2437444
CAS No.: 2169177-63-1
M. Wt: 112.128
InChI Key: BZODGUXSQYCAAH-UHFFFAOYSA-N
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Description

3-Ethynyl-3-methoxyoxetane is a chemical compound with the molecular formula C6H8O2. It belongs to the class of oxetanes, which are four-membered cyclic ethers. Oxetanes are known for their unique ring strain and reactivity, making them valuable intermediates in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-methoxyoxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of an epoxide precursor. This process involves the reaction of an epoxide with a suitable nucleophile under acidic or basic conditions to form the oxetane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-3-methoxyoxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce alkyl-substituted oxetanes .

Scientific Research Applications

3-Ethynyl-3-methoxyoxetane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-3-methoxyoxetane involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to ring-opening reactions, which can be catalyzed by acids, bases, or enzymes. These reactions often lead to the formation of more stable products with diverse functional groups .

Comparison with Similar Compounds

  • 3-Ethyl-3-hydroxymethyloxetane
  • 3-Ethyl-3-allylmethoxyoxetane
  • 1,1,3,3,5,5-Hexamethyl-1,5-bis[(3-ethyl-3-methoxyoxetane)propyl]trisiloxane

Comparison: 3-Ethynyl-3-methoxyoxetane is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other oxetane derivatives. The ethynyl group allows for additional functionalization and modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-ethynyl-3-methoxyoxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-6(7-2)4-8-5-6/h1H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZODGUXSQYCAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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